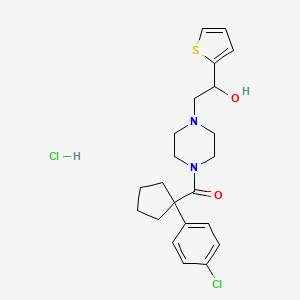![molecular formula C11H9ClN2O2S B2789550 (5-chlorothiophen-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone CAS No. 2034487-32-4](/img/structure/B2789550.png)
(5-chlorothiophen-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-chlorothiophen-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments, have been investigated. In
详细的合成方法
{ "Design of the Synthesis Pathway": "The synthesis pathway for '(5-chlorothiophen-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 5-chlorothiophene-2-carboxylic acid, which is then converted to 5-chlorothiophene-2-carboxamide. The second intermediate is 6,7-dihydroisoxazolo[4,5-c]pyridine, which is then converted to 6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-one. These two intermediates are then coupled to form the final product, '(5-chlorothiophen-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone'." "Starting Materials": [ "Thiophene-2-carboxylic acid", "Thionyl chloride", "Ammonia", "Sodium hydroxide", "2-Amino-3-picoline", "Acetic anhydride", "Sodium acetate", "Hydroxylamine hydrochloride", "Sodium carbonate", "Acetone", "Phosphorus pentoxide", "Dimethylformamide", "Chlorine gas", "Sodium borohydride", "Acetic acid", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ] "Reaction": [ "Thiophene-2-carboxylic acid is reacted with thionyl chloride to form 5-chlorothiophene-2-carbonyl chloride.", "5-Chlorothiophene-2-carbonyl chloride is then reacted with ammonia to form 5-chlorothiophene-2-carboxamide.", "2-Amino-3-picoline is reacted with acetic anhydride and sodium acetate to form 2-acetamido-3-picoline.", "2-Acetamido-3-picoline is then reacted with hydroxylamine hydrochloride and sodium carbonate to form 6,7-dihydroisoxazolo[4,5-c]pyridine.", "6,7-Dihydroisoxazolo[4,5-c]pyridine is then reacted with phosphorus pentoxide and dimethylformamide to form 6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-one.", "5-Chlorothiophene-2-carboxamide is reacted with chlorine gas and sodium borohydride to form (5-chlorothiophen-2-yl)amine.", "(5-Chlorothiophen-2-yl)amine is then reacted with 6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-one in the presence of acetic acid, sodium nitrite, hydrochloric acid, and sodium hydroxide to form '(5-chlorothiophen-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone'.", "The final product is purified using ethanol." ] }
作用机制
The exact mechanism of action of (5-chlorothiophen-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes or proteins in the body, which can lead to changes in cellular processes and ultimately, the treatment of certain diseases.
生化和生理效应
Studies have shown that (5-chlorothiophen-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone can have various biochemical and physiological effects. For example, it has been shown to have anti-cancer properties and may be able to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have neuroprotective effects and may be able to protect neurons from damage caused by oxidative stress.
实验室实验的优点和局限性
One of the main advantages of using (5-chlorothiophen-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. It may also be a useful tool for studying the function of certain proteins in the body. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
未来方向
There are several future directions for research on (5-chlorothiophen-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone. One area of research could be focused on further investigating its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders. Another area of research could be focused on elucidating its mechanism of action, which could lead to the development of more effective treatments. Additionally, research could be focused on developing more efficient synthesis methods for this compound, which could make it more accessible for scientific research.
Conclusion:
In conclusion, (5-chlorothiophen-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone is a chemical compound that has been studied for its potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been investigated. While there is still much to be learned about this compound, it has shown promise as a potential therapeutic agent for the treatment of various diseases and may be a useful tool for studying the function of certain proteins in the body.
科学研究应用
(5-chlorothiophen-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone has been studied for its potential applications in scientific research. One of the main areas of research has been its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders. It has also been studied for its potential use as a tool for studying the function of certain proteins in the body.
属性
IUPAC Name |
(5-chlorothiophen-2-yl)-(6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c12-10-2-1-9(17-10)11(15)14-4-3-8-7(6-14)5-13-16-8/h1-2,5H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUYAZFRQVDMGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1ON=C2)C(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-chlorothiophen-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

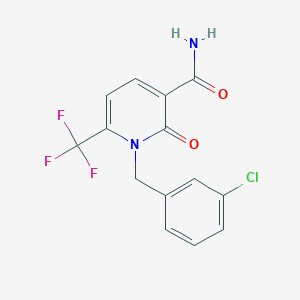
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2789468.png)
![tert-butyl (3R,3aS,6aR)-3-amino-hexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate](/img/structure/B2789472.png)
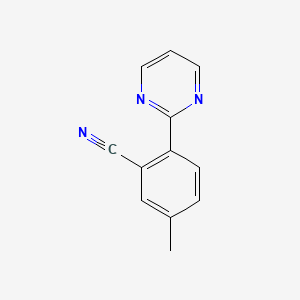
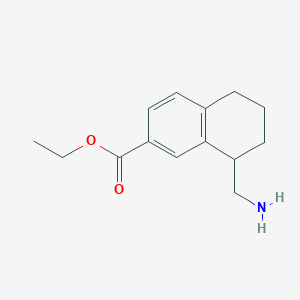
![(1,5-dimethyl-1H-pyrazol-3-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2789475.png)
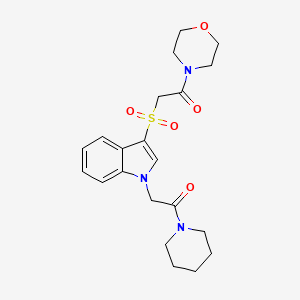
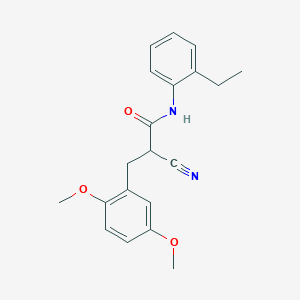
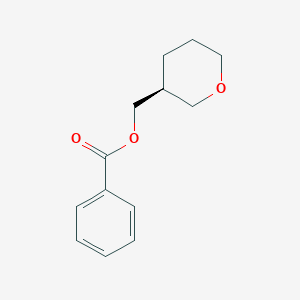
![2-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]ethyl 4-fluorobenzoate](/img/structure/B2789483.png)
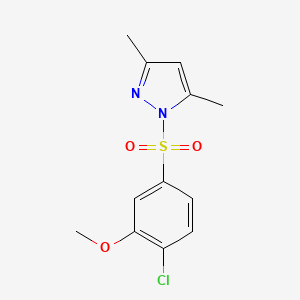
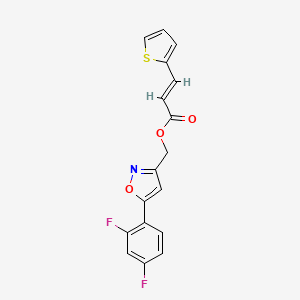
![2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-((3-methoxyphenyl)thio)-[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one](/img/structure/B2789487.png)
